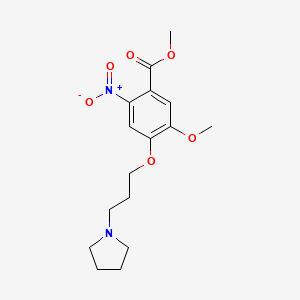
Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate
Übersicht
Beschreibung
“Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate”, also known as MMNPB, is a chemical compound. It has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol. The dihedral angle between the four coplanar atoms of the piperidine ring and the benzene ring is 39.2° .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate” is complex. The molecule consists of a benzene ring attached to a piperidine ring. The dihedral angle between the four coplanar atoms of the piperidine ring and the benzene ring is 39.2° .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its analogues, involving the pyrrolidin-1-yl group, are synthesized through a multi-step process. These compounds are analyzed using FTIR, NMR spectroscopy, and mass spectrometry, with their molecular structures confirmed by X-ray diffraction and density functional theory (DFT) studies (Huang et al., 2021).
Synthesis of Derivatives and Analogues
- The synthesis of aza-analogues of pteridine, involving methoxy-substrates related to the chemical structure of interest, demonstrates the use of silver oxide in transetherification reactions. This highlights the chemical versatility and potential applications in synthetic organic chemistry (Brown & Sugimoto, 1970).
Potential Biological and Medicinal Applications
- Compounds structurally similar to methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate have been investigated for their biological activities. For instance, certain derivatives have shown antiproliferative effects against human leukemic cells (Kumar et al., 2014).
Photophysical Properties
- The synthesis and study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, closely related to the compound of interest, reveal interesting photophysical properties, including quantum yields and excited-state proton transfer. This indicates potential applications in materials science and photophysical research (Kim et al., 2021).
Eigenschaften
IUPAC Name |
methyl 5-methoxy-2-nitro-4-(3-pyrrolidin-1-ylpropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)24-9-5-8-17-6-3-4-7-17/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPCOHCNUBXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)


![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)